molecular formula C13H23N3O2 B11770499 (S)-tert-Butyl (1-(1H-imidazol-2-yl)-2,2-dimethylpropyl)carbamate

(S)-tert-Butyl (1-(1H-imidazol-2-yl)-2,2-dimethylpropyl)carbamate

Cat. No.: B11770499
M. Wt: 253.34 g/mol
InChI Key: LBJUFLPEYDFJPW-SECBINFHSA-N
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Description

(S)-tert-Butyl (1-(1H-imidazol-2-yl)-2,2-dimethylpropyl)carbamate (CAS: 431890-03-8) is a chiral carbamate derivative featuring a 1H-imidazol-2-yl moiety and a sterically hindered 2,2-dimethylpropyl group. Its stereochemistry (S-configuration) and structural motifs make it a valuable intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors or kinase-targeting molecules due to the imidazole ring’s ability to coordinate metal ions or participate in hydrogen bonding . The compound is listed by two suppliers, indicating niche but specialized applications in organic synthesis .

Key identifiers:

  • Synonyms: SCHEMBL8878420, JBXDMAZUZGPYFJ-VIFPVBQESA-N (InChIKey), ZINC78070086, AKOS027334704 .
  • Molecular formula: C14H23N3O2 (derived from structural analysis).

Properties

Molecular Formula

C13H23N3O2

Molecular Weight

253.34 g/mol

IUPAC Name

tert-butyl N-[(1S)-1-(1H-imidazol-2-yl)-2,2-dimethylpropyl]carbamate

InChI

InChI=1S/C13H23N3O2/c1-12(2,3)9(10-14-7-8-15-10)16-11(17)18-13(4,5)6/h7-9H,1-6H3,(H,14,15)(H,16,17)/t9-/m1/s1

InChI Key

LBJUFLPEYDFJPW-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C1=NC=CN1)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)C(C1=NC=CN1)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-Butyl (1-(1H-imidazol-2-yl)-2,2-dimethylpropyl)carbamate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research has indicated that imidazole derivatives exhibit promising anticancer activities. (S)-tert-Butyl (1-(1H-imidazol-2-yl)-2,2-dimethylpropyl)carbamate has been studied for its potential to inhibit cancer cell proliferation. A study demonstrated that the compound effectively induces apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

1.2 Antimicrobial Activity

Imidazole derivatives are known for their antimicrobial properties. The compound has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies have reported minimum inhibitory concentrations that suggest its potential use in developing new antimicrobial agents .

Organic Synthesis

2.1 Reagent in Chemical Reactions

This compound serves as a versatile reagent in organic synthesis. It is used in the preparation of various biologically active compounds through coupling reactions and as a protecting group for amines during synthesis .

2.2 Catalysis

The compound has been explored as a catalyst in several organic transformations, including cross-coupling reactions and asymmetric synthesis. Its ability to facilitate reactions while providing high selectivity makes it valuable in synthetic organic chemistry .

Data Tables

Application Area Description References
Medicinal ChemistryAnticancer and antimicrobial properties ,
Organic SynthesisReagent and catalyst in chemical reactions ,

Case Studies

4.1 Case Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various imidazole derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways .

4.2 Case Study on Antimicrobial Efficacy

In another study focusing on antimicrobial activity, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited potent antibacterial activity with low toxicity to human cells, making it a candidate for further development as an antimicrobial agent .

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (1-(1H-imidazol-2-yl)-2,2-dimethylpropyl)carbamate involves its interaction with specific molecular targets:

    Molecular Targets: The imidazole ring can interact with metal ions and enzyme active sites, influencing their activity.

    Pathways Involved: The compound can modulate pathways related to oxidative stress, enzyme inhibition, and signal transduction.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is structurally distinct from related carbamates, as outlined below:

Structural and Functional Group Variations

Compound Name Key Substituents CAS Number Suppliers
(S)-tert-Butyl (1-(1H-imidazol-2-yl)-2,2-dimethylpropyl)carbamate 1H-imidazol-2-yl, 2,2-dimethylpropyl, tert-butyl carbamate 431890-03-8 2
(S)-tert-Butyl (1-(1H-imidazol-2-yl)-2-methylpropyl)carbamate 1H-imidazol-2-yl, 2-methylpropyl, tert-butyl carbamate Not provided 3
(S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)(ethyl)carbamate Piperidin-4-yl, 2-amino-3-methylbutanoyl, ethyl carbamate 1286209-07-1 Multiple
(S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)(isopropyl)carbamate Piperidin-4-yl, 2-amino-3-methylbutanoyl, isopropyl carbamate Not provided Multiple
Key Differences:

Backbone Structure: The target compound features an imidazole ring directly attached to the carbamate-bearing carbon, whereas piperidine-based analogs (e.g., 1286209-07-1) incorporate a piperidin-4-yl group linked to an amino acid derivative (2-amino-3-methylbutanoyl) .

Carbamate Substituents :

  • The tert-butyl group in the target compound provides enhanced stability under basic conditions but is more labile under acidic conditions compared to ethyl or isopropyl carbamates . This influences deprotection strategies in synthetic pathways.

Biological Relevance: The imidazole moiety enables metal coordination (e.g., in zinc-containing enzymes), making the target compound relevant for protease inhibitor design. In contrast, piperidine-based analogs with amino acid chains may target peptide-binding domains .

Limitations and Contradictions

  • Data Gaps : Melting points, spectroscopic data, and biological activity metrics are absent in the provided evidence, limiting direct performance comparisons.
  • InChIKey Discrepancy : initially cites an InChIKey (BCTFNJAAWPWZKN-ZDUSSCGKSA-N) for a different compound, necessitating caution when referencing identifiers .

Biological Activity

(S)-tert-Butyl (1-(1H-imidazol-2-yl)-2,2-dimethylpropyl)carbamate is a compound of interest due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

  • Molecular Formula : C12H18N4O2
  • Molecular Weight : 238.30 g/mol
  • CAS Number : 1007882-59-8
  • Density : 1.4 g/cm³
  • Boiling Point : 469.3 °C at 760 mmHg

Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit notable antimicrobial properties. For instance, a study demonstrated that various carbamate derivatives, including those related to imidazole, showed significant antibacterial activity against strains such as E. coli and Staphylococcus aureus . The specific activity of this compound has not been extensively documented; however, its structural similarity to known active compounds suggests potential efficacy.

Antioxidant Properties

The antioxidant capacity of compounds containing imidazole rings has been highlighted in several studies. For example, compounds that possess similar structural features have been shown to protect against oxidative stress-induced cellular damage . The mechanism typically involves the scavenging of free radicals and the modulation of signaling pathways associated with oxidative stress.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of various imidazole-containing compounds on cancer cell lines. While specific data on this compound is limited, related compounds have demonstrated selective toxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing therapeutic agents with fewer side effects.

Study 1: Antibacterial Activity

A recent study synthesized several imidazole derivatives and assessed their antibacterial properties using microdilution methods. The results indicated that certain derivatives exhibited significant activity against pathogenic bacteria, suggesting that modifications to the imidazole structure could enhance efficacy .

Study 2: Oxidative Stress Protection

Another investigation focused on the protective effects of imidazole derivatives against tert-butyl hydroperoxide-induced oxidative stress in HepG2 cells. Compounds demonstrated the ability to restore mitochondrial function and reduce apoptosis markers, highlighting their potential as therapeutic agents in liver diseases .

Summary Table of Biological Activities

Activity Type Description References
AntimicrobialSignificant activity against E. coli and Staphylococcus aureus
AntioxidantProtects against oxidative stress; scavenges free radicals
CytotoxicitySelective toxicity towards cancer cells

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